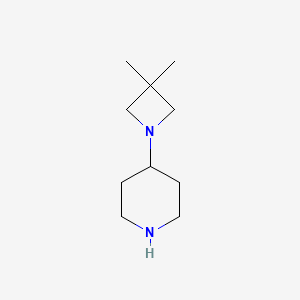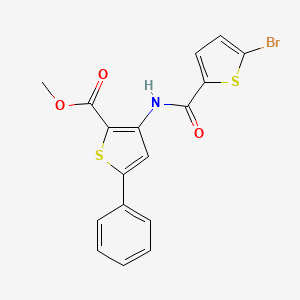
Methyl 3-(5-bromothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-(5-bromothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate” is a complex organic compound that contains several functional groups. It has a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The compound also contains a carboxamide group and a carboxylate ester group.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine atom, the carboxamide group, and the carboxylate ester group would all contribute to the overall structure of the molecule.Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The bromine atom could potentially be replaced in a substitution reaction . The carboxamide and carboxylate ester groups could also undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom and the carboxamide and carboxylate ester groups could affect its solubility, boiling point, and melting point .Applications De Recherche Scientifique
Antipathogenic Activity
Methyl 3-(5-bromothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate and its derivatives have been explored for their potential antipathogenic activities. For instance, derivatives of thiourea, including acylthioureas with substituents like bromophenyl, have demonstrated significant interaction with bacterial cells. These interactions were particularly notable against strains such as Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming abilities. The presence of halogens like bromide on the N-phenyl substituent of the thiourea moiety has been correlated with enhanced anti-pathogenic activity, pointing towards the potential of these derivatives as novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Heteroarylation in Chemical Synthesis
Photochemical Synthesis
The photochemical behavior of halogeno-thiophenes, including methyl 5-halogenothiophene-2-carboxylates, has been investigated for the synthesis of aryl and heteroaryl derivatives. These studies reveal the nuanced reactivities of these compounds under photochemical conditions and offer pathways for the synthesis of valuable chemical entities, such as naturally occurring bithiophenes, through irradiation in the presence of various aromatic substrates. This research sheds light on the potential for utilizing photochemical processes to achieve specific synthetic goals, leveraging the distinct reactivities of iodine and bromine-containing compounds (D’Auria et al., 1989).
Antioxidant and Anticancer Activity
Recent studies have also explored the potential antioxidant and anticancer activities of compounds derived from 5-bromothiophene. Schiff bases synthesized by the condensation of 5-bromothiophene-2-carboxaldehyde with 4-amino antipyrine have shown promising cytotoxic activities against specific cell lines, such as A549 lung cancer cells. These findings suggest that derivatives of 5-bromothiophene might possess significant biological activities that could be harnessed for therapeutic purposes, further underscoring the versatility and potential of these compounds in scientific research (M et al., 2022).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-[(5-bromothiophene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO3S2/c1-22-17(21)15-11(19-16(20)12-7-8-14(18)23-12)9-13(24-15)10-5-3-2-4-6-10/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHMBNYIXAKGMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(5-bromothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

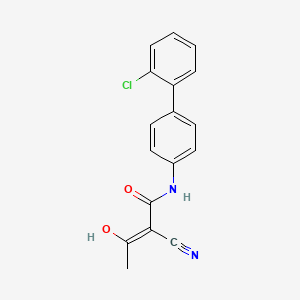
![2-[1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethylidene]indene-1,3-dione](/img/structure/B2857307.png)
![N-(2-hydroxy-2-methyl-4-phenylbutyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2857308.png)
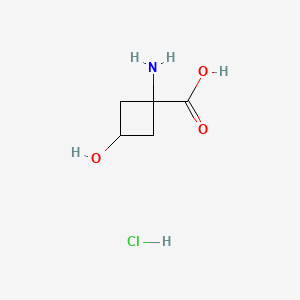
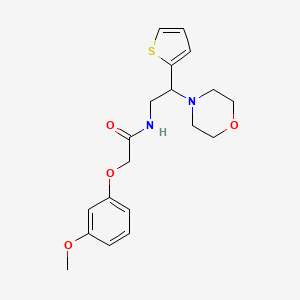
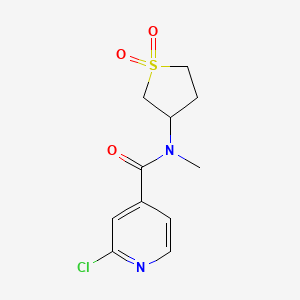
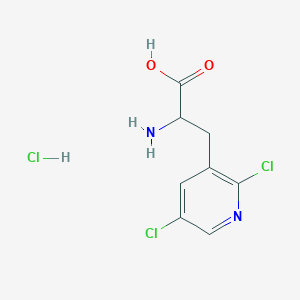
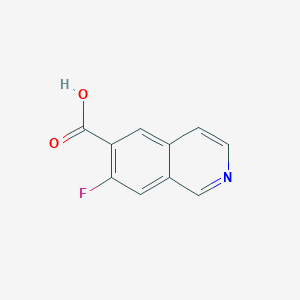
![N-[(E)-1-(1-adamantyl)ethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B2857320.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxolane-3-carboxamide](/img/structure/B2857321.png)
![2-[[1-(2-Chloro-6-fluorobenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2857323.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2857324.png)
![Tricyclo[2.2.1.02,6]heptane-3-sulfonyl chloride](/img/structure/B2857327.png)
